molecular formula C15H16N2O4 B4988779 N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide

Cat. No. B4988779
M. Wt: 288.30 g/mol
InChI Key: GTXOLYDEFHKNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide, also known as GSK-J4, is a chemical compound that has been extensively studied in the field of epigenetics. It is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression.

Mechanism of Action

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide works by binding to the active site of LSD1 and inhibiting its enzymatic activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, which can result in changes in gene expression. By inhibiting LSD1, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In leukemia cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce differentiation and inhibit self-renewal. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological processes without affecting other histone demethylases. However, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the role of LSD1 in other biological processes, such as metabolism and aging. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide could be used in combination with other drugs to enhance their efficacy in treating various diseases.

Synthesis Methods

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can be synthesized using a multistep process that involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxo-octahydro-2H-isoindole-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with hydroxylamine hydrochloride and sodium acetate to yield N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide.

Scientific Research Applications

N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been widely used in scientific research to investigate the role of LSD1 in various biological processes. It has been shown to inhibit the growth of cancer cells and induce differentiation in leukemia cells. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been used to study the role of LSD1 in neural development and synaptic plasticity. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been used in the field of immunology to investigate the role of LSD1 in regulating the immune response.

properties

IUPAC Name

N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h5-8,11-12,18H,1-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXOLYDEFHKNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide

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